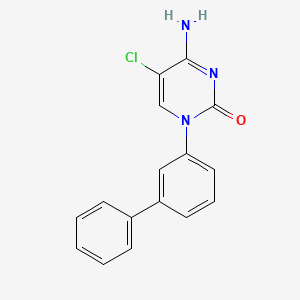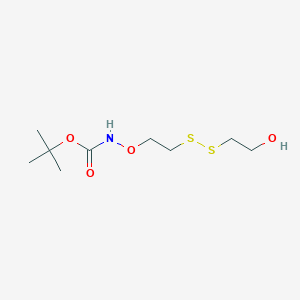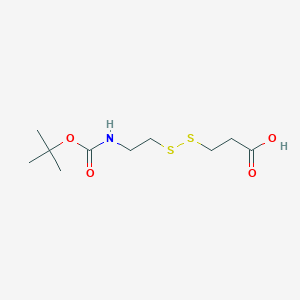
Bromoacetamido-PEG8-acid
Overview
Description
Bromoacetamido-PEG8-acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Mechanism of Action
Target of Action
Bromoacetamido-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves the formation of a stable amide bond with primary amine groups . This is facilitated by the presence of a bromide group, which acts as a good leaving group for nucleophilic substitution reactions . The compound’s interaction with its targets leads to the selective degradation of the target proteins .
Biochemical Pathways
This compound operates within the intracellular ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking an E3 ubiquitin ligase to a target protein, PROTACs (which this compound helps synthesize) can selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or slow the progression of the disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of nucleophilic substitution reactions . Additionally, the temperature and relative humidity can affect the stability and efficacy of the compound . .
Biochemical Analysis
Biochemical Properties
Bromoacetamido-PEG8-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The bromide group in this compound is a good leaving group for nucleophilic substitution reactions . This property allows it to participate in a variety of biochemical reactions, particularly those involving nucleophilic substitution .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily based on its ability to participate in nucleophilic substitution reactions . The bromide group in this compound acts as a good leaving group, allowing it to interact with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG8-acid is synthesized by attaching a bromoacetamide group to a PEG chain, which is then linked to a carboxylic acid group. The PEG chain provides excellent solubility and biocompatibility, while the carboxylic acid group can be utilized for conjugation with various drugs and biomolecules .
Industrial Production Methods: The industrial production of this compound involves the use of high-purity PEG linkers. The process typically includes the reaction of PEG with bromoacetic acid under controlled conditions to ensure high yield and purity. The product is then purified and characterized using techniques such as NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Bromoacetamido-PEG8-acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It is also involved in amide coupling reactions with primary and secondary amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols and amines. The reaction typically occurs under mild conditions.
Amide Coupling: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid group for reaction with amines
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with substituted thiol or amine groups.
Amide Coupling: The major products are stable amide bonds formed between the carboxylic acid group of this compound and the amine group of the reactant.
Scientific Research Applications
Bromoacetamido-PEG8-acid has a wide range of applications in scientific research, including:
Biology: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Medicine: Employed in drug delivery systems to improve the efficacy and selectivity of therapeutic agents.
Industry: Used in the formulation of biocompatible materials and as a reagent in various biochemical assays.
Comparison with Similar Compounds
- Bromoacetamido-PEG2-acid
- Bromoacetamido-PEG3-acid
- Bromoacetamido-PEG4-acid
- Bromoacetamido-PEG9-ethylcarbamoyl-heptadecanoic acid
Uniqueness: Bromoacetamido-PEG8-acid stands out due to its longer PEG chain, which provides enhanced solubility and biocompatibility compared to shorter PEG derivatives. This makes it particularly suitable for applications requiring high solubility and stability in aqueous media .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVSMPBQYRYTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40BrNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














